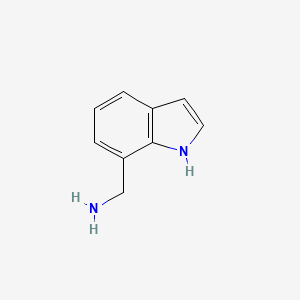

(1H-Indol-7-YL)methanamine

Descripción

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole and its derivatives are of paramount importance in the fields of chemistry and biology, serving as fundamental building blocks for a plethora of biologically active molecules and functional materials. jchr.org This significance stems from the indole nucleus's ability to interact with a wide range of biological targets, including receptors and enzymes.

Key Roles of Indole Derivatives:

Medicinal Chemistry: Indole derivatives are integral to drug discovery and development, with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. bohrium.comnih.govnih.gov Their structural versatility allows for the fine-tuning of pharmacological properties. tandfonline.com

Natural Products: The indole motif is present in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and complex alkaloids with potent physiological effects. bohrium.com

Material Science: The unique electronic and photophysical properties of indoles make them valuable in the design of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

The continuous exploration of indole chemistry unveils new synthetic methodologies and applications, solidifying the indole scaffold's status as a cornerstone of modern chemical and biological research. pcbiochemres.combiosynth.com

Scope and Objectives of Research on (1H-Indol-7-YL)methanamine

Research on this compound is primarily focused on exploring its synthetic pathways, chemical reactivity, and potential as a building block for more complex molecules with desired functionalities. The aminomethyl group at the 7-position is a key feature, as it provides a reactive handle for further chemical modifications. semanticscholar.org

Primary Research Objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental objective. This includes detailed characterization using various spectroscopic and analytical techniques.

Building Block for Novel Compounds: A major area of investigation involves utilizing this compound as a scaffold to construct more elaborate molecules. This is exemplified by its use in the synthesis of bis-indole derivatives, which are of interest for their potential biological activities. semanticscholar.org

Exploration of Biological and Material Properties: While still an emerging area of research for this specific isomer, a long-term objective is to investigate the biological activities and material properties of compounds derived from this compound. This is informed by the broad spectrum of activities observed for other indole derivatives.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 408356-52-5 | chemicalbook.com |

| Molecular Formula | C9H10N2 | biosynth.com |

| Molecular Weight | 146.19 g/mol | biosynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indol-7-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNYQFZHZZSSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable tools in chemical research for the unambiguous determination of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR spectra reveal the chemical environment of protons. For indole (B1671886) derivatives, distinct signals appear for the aromatic protons on the indole core, the N-H proton, and the aliphatic protons of the aminomethyl group. For example, in the related compound [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine, the aminomethyl (CH₂) protons appear at a chemical shift of 4.15 ppm semanticscholar.org. In another derivative, (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indol-7-yl)methanamine, signals corresponding to the indole ring protons are observed between 7.11 and 7.49 ppm google.com.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A DEPT-135 experiment, as used in the characterization of [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine, helps distinguish between CH, CH₂, and CH₃ groups, confirming the presence of the CH₂ signal from the aminomethyl group semanticscholar.org.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish connectivity between protons. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while TOCSY can reveal correlations between protons within an entire spin system, which is particularly useful for assigning protons on the indole ring.

Table 1: Representative ¹H NMR Data for a 7-(Aminomethyl)indole Derivative

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Reference Compound |

| CH₂ (aminomethyl) | 4.15 | - | [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine semanticscholar.org |

| Indole Ring H | 7.11 - 7.49 | m (multiplet) | (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indol-7-yl)methanamine google.com |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

In the analysis of a protected derivative, (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indol-7-yl)methanamine, mass spectrometry confirmed the presence of the protonated molecule ([M+H]⁺) with a measured m/z value of 273, matching the calculated value for its chemical formula, C₁₅H₂₀N₂OSi google.com. Similarly, HRMS analysis of [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine provided a molecular ion peak consistent with its target structure, confirming its elemental composition semanticscholar.org.

Table 2: Representative Mass Spectrometry Data for 7-(Aminomethyl)indole Derivatives

| Compound | Technique | Ion | Calculated m/z | Found m/z |

| (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indol-7-yl)methanamine google.com | MS | [M+H]⁺ | 273 | 273 |

| [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine semanticscholar.org | HRMS | [M+H]⁺ | 316.0973 | 316.0973 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For indole derivatives, key absorption bands include the N-H stretch of the indole ring and the amine group, as well as C-H stretches from the aromatic ring and the alkyl side chain.

In the IR spectrum of the related compound [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine, characteristic absorption bands (νmax) were observed at 3401 cm⁻¹ and 3207 cm⁻¹, which are indicative of N-H stretching vibrations semanticscholar.org. Aliphatic C-H stretching frequencies were also identified around 2942 cm⁻¹ and 2841 cm⁻¹ semanticscholar.org.

Table 3: Representative IR Absorption Frequencies for a 7-(Aminomethyl)indole Derivative

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference Compound |

| N-H (amine/indole) | 3401, 3207 | Stretch | [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine semanticscholar.org |

| C-H (aliphatic) | 2942, 2841 | Stretch | [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine semanticscholar.org |

| C=C (aromatic) | 1596 | Stretch | [3-(4-Chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]methanamine semanticscholar.org |

X-ray Crystallography Studies

While spectroscopic methods provide structural information for molecules in solution or gas phase, X-ray crystallography offers an unparalleled, precise picture of the molecular structure in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

X-ray crystallography involves diffracting X-rays off a single crystal of a compound to determine the arrangement of atoms within the crystal lattice. This technique provides the definitive three-dimensional structure of a molecule.

While a crystal structure for (1H-Indol-7-YL)methanamine itself is not described in the provided sources, detailed studies on closely related 7-substituted indoles, such as (4-Bromophenyl)(1H-indol-7-yl)methanone, offer significant insight into the expected structural features nih.gov. The crystal structure of this compound was determined to be in the monoclinic crystal system with the space group P2₁/n nih.gov. The analysis provides precise unit cell dimensions, which define the size and shape of the repeating unit in the crystal lattice.

Table 4: Crystal Data for the Related Compound (4-Bromophenyl)(1H-indol-7-yl)methanone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.3241 (4) Å |

| b | 7.4651 (3) Å |

| c | 14.9579 (5) Å |

| β | 103.100 (4)° |

| Volume (V) | 1231.57 (8) ų |

| Z (molecules/cell) | 4 |

| Reference | nih.gov |

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the physical properties of the solid material.

Cocrystallization with Biological Macromolecules

The technique of cocrystallization is pivotal in structural biology for visualizing the precise interactions between a small molecule and a biological macromolecule, such as a protein or enzyme. While specific cocrystallization studies involving this compound are not extensively documented in publicly available literature, the broader class of indole derivatives has been successfully cocrystallized with various enzymes, offering insights into their mechanism of action.

A notable example involves novel indole derivatives designed as inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. acs.org Researchers were able to solve the X-ray crystal structures of these indole analogues in complex with FBPase. acs.org This structural analysis revealed the distinct binding features and the structural basis for their inhibitory activity, providing a roadmap for the design of future potent and selective inhibitors. acs.org Such studies underscore the potential of this compound to be investigated through similar cocrystallization methods to elucidate its interactions with specific biological targets. The insights gained from how indole, as a metabolite, can modulate cooperative protein-protein interactions, for instance in the flagellar motor, further highlight the significance of studying these complexes.

Chromatographic Purity Assessment and Isolation Techniques

Ensuring the purity of this compound is critical for its use in research and development. Chromatographic techniques are essential for both the purification of the compound after synthesis and the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of indole derivatives and for the quantitative analysis of these compounds in various matrices. A common approach for analyzing indolic compounds is Reversed-Phase HPLC (RP-HPLC), often coupled with fluorimetric or mass spectrometry detection for enhanced sensitivity and selectivity.

Research on bacterial biosynthesis of indole-3-acetic acid and related compounds has led to the development of robust RP-HPLC methods for separating a variety of indoles. nih.gov A typical method might employ a C8 or C18 column with a gradient elution system. For instance, a gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic modifier (e.g., methanol) can effectively separate multiple indole derivatives in a single run. nih.govnih.gov The high sensitivity of fluorescence detection, with excitation and emission wavelengths typically set around 280 nm and 350 nm respectively, makes it particularly suitable for trace analysis of these compounds. nih.gov

The table below outlines a representative set of parameters for the HPLC analysis of indole compounds, based on established methods for similar molecules. nih.govnih.govmdpi.com

| Parameter | Condition |

| Column | C18 or C8, e.g., 50 mm x 2.1 mm, 3.0 µm particle size |

| Mobile Phase A | Water with 1% Methanol, 0.06% Formic Acid, 10 mM Ammonium Formate |

| Mobile Phase B | Methanol with 1% Water, 0.06% Formic Acid, 10 mM Ammonium Formate |

| Gradient | Example: Start at 1% B, ramp to 50% B, then to 80% B |

| Flow Rate | 0.3 mL/min |

| Detection | UV/Vis (e.g., 280 nm) or Fluorescence (Ex: 280 nm, Em: 350 nm) or Mass Spectrometry (MS/MS) |

| Injection Volume | 5-20 µL |

Column Chromatography and Recrystallization Methodologies

Following chemical synthesis, crude products of this compound and its analogues require purification to remove starting materials, byproducts, and other impurities. Column chromatography and recrystallization are the most common and effective techniques for this purpose.

Column Chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase. For indole derivatives, silica gel is a frequently used stationary phase. The choice of eluent, or mobile phase, is critical for achieving good separation. A solvent system of hexane and ethyl acetate is commonly employed, with the polarity being adjusted by varying the ratio of the two solvents to effectively separate the target compound from impurities. For example, a synthesized indole derivative was purified by flash column chromatography on silica gel using a hexane/EtOAc (10/1) mixture.

Recrystallization is a purification technique for solid compounds based on differences in solubility. jove.comlibretexts.org The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. libretexts.org The selection of an appropriate solvent system is crucial for successful recrystallization. For indole itself, a mixture of methanol and water has been shown to be an effective solvent system, yielding high purity crystals. researchgate.net Another study on the purification of indole from wash oil demonstrated the use of n-hexane as a crystallization solvent. mdpi.com The general steps for recrystallization involve dissolving the impure compound in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, allowing the solution to cool slowly to form crystals, collecting the crystals by filtration, and finally, drying the purified crystals. libretexts.org

The table below summarizes typical conditions used in these purification methods for indole-type compounds.

| Technique | Typical Conditions |

| Column Chromatography | Stationary Phase: Silica GelMobile Phase (Eluent): Hexane/Ethyl Acetate mixtures (e.g., 10:1 to 1:1 ratios) |

| Recrystallization | Solvent Systems: Methanol/Water, Tetrahydrofuran, n-HexaneProcess: Dissolution at elevated temperature followed by slow cooling to induce crystallization. researchgate.netmdpi.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, widely used to investigate the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it an ideal tool for studying indole (B1671886) derivatives. dntb.gov.uasioc-journal.cn DFT calculations can predict a wide range of properties, from molecular geometries to electronic and spectroscopic characteristics.

Geometry optimization is a fundamental computational procedure used to determine the three-dimensional arrangement of atoms that corresponds to the lowest energy, or the most stable state, of a molecule. nih.gov For (1H-Indol-7-YL)methanamine, DFT methods, such as those employing the B3LYP functional with a 6-311G basis set, are used to calculate the equilibrium geometry. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. The key structural parameters for the indole core and the aminomethyl substituent are determined, revealing the planarity of the bicyclic indole ring and the orientation of the side chain.

Conformational analysis, a critical component of understanding flexible molecules, involves exploring the potential energy surface by systematically rotating the molecule's single bonds. nih.govemory.edu For this compound, the primary degrees of freedom are the rotations around the C7-CH₂ and CH₂-NH₂ bonds. By calculating the energy associated with these rotations, a potential energy scan identifies the most stable conformers (energy minima) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Interactive Table 1: Predicted Structural Parameters of this compound from DFT Calculations. Note: These are representative values for a 7-substituted indole core based on computational studies of related molecules.

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C-C | C(7)-C(7a) | ~1.40 Å |

| Bond Length | C-N | C(7a)-N(1) | ~1.38 Å |

| Bond Length | C-C | C(7)-C(8) (side chain) | ~1.51 Å |

| Bond Length | C-N | C(8)-N(9) (side chain) | ~1.47 Å |

| Bond Angle | C-C-C | C(6)-C(7)-C(7a) | ~120° |

| Bond Angle | C-C-N | C(7)-C(8)-N(9) | ~110° |

| Dihedral Angle | C-C-C-N | C(6)-C(7)-C(8)-N(9) | Varies with conformation |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uairjweb.comyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comphyschemres.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comcopernicus.org DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO distribution depends on the nature of the substituents.

Interactive Table 2: Representative Frontier Orbital Energies for an Indole Derivative. Note: Values are illustrative and depend on the specific compound and computational method.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | ~ -1.0 to -0.5 | Lowest energy state for an accepted electron |

| HOMO | ~ -5.5 to -5.0 | Highest energy state for an occupied orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of chemical reactivity and stability |

Computational methods can simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies of a molecule. chemrxiv.orgnih.gov These simulations are powerful tools for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. researchgate.net DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes associated with the stretching, bending, and rocking of different functional groups within this compound.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. mdpi.com Such analyses allow for the unambiguous assignment of key vibrational signatures, such as the N-H stretches of the indole and amine groups, aromatic C-H stretches, and the various vibrations of the indole ring skeleton.

Interactive Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Indole N-H | Stretching (ν) | ~3500 - 3520 |

| Amine N-H | Symmetric & Asymmetric Stretching (ν) | ~3350 - 3450 |

| Aromatic C-H | Stretching (ν) | ~3050 - 3150 |

| Aliphatic C-H | Stretching (ν) | ~2850 - 2950 |

| C=C Ring | Stretching (ν) | ~1580 - 1620 |

| Amine N-H | Bending/Scissoring (δ) | ~1590 - 1650 |

Molecular Dynamics Simulations

While DFT studies provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. frontiersin.orgresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular motion at the femtosecond scale.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. copernicus.orgcopernicus.org For indole and its derivatives, theoretical studies have been used to investigate mechanisms such as atmospheric oxidation initiated by hydroxyl (•OH) or chlorine (•Cl) radicals. copernicus.orgcopernicus.org These studies determine the most favorable reaction pathways, whether through hydrogen abstraction from the N-H group or electrophilic addition to the aromatic ring.

A crucial aspect of mapping a reaction mechanism is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. copernicus.org The energy of the TS determines the activation energy barrier of the reaction. Computational methods are used to locate these saddle points on the potential energy surface. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. copernicus.orgcopernicus.org For reactions involving indole, such as H-abstraction from the N-H group, DFT calculations can precisely model the geometry and energy of the transition state, providing fundamental insights into the reaction's kinetics and feasibility. copernicus.org

Mechanistic Pathways (e.g., Cycloaddition Reactions)

Computational studies are instrumental in elucidating the mechanistic pathways of reactions involving the indole core. Cycloaddition reactions, in particular, are powerful methods for constructing complex, fused-ring structures from simpler indole precursors. researchgate.netrsc.org Theoretical investigations, often employing Density Functional Theory (DFT), help predict the feasibility, regioselectivity, and stereoselectivity of these reactions.

One area of significant computational and experimental study involves indolynes, which are highly reactive intermediates derived from indoles. nih.govacs.org The generation of indolynes, such as 4,5-, 5,6-, and 6,7-indolynes, under mild conditions allows for their participation in various pericyclic reactions. nih.govnih.gov Computational models have been essential in understanding the factors that control the regioselectivity of nucleophilic additions and cycloadditions to these unsymmetrical intermediates. nih.govacs.org

Studies have shown that distortion energies within the indolyne structure play a critical role in directing the outcome of these reactions. nih.gov For instance, in the [4+2] cycloaddition of indolynes with substituted furans, computational analysis of activation free energies (ΔG‡) can predict which regioisomeric product will be favored. nih.gov Dipolar effects and the electronic nature of substituents on the reacting partners can induce significant asynchronous character in the transition state, influencing the reaction's regioselectivity. nih.gov

Table 1: Theoretical Activation Free Energies (ΔG‡) for Indolyne Cycloadditions This table presents hypothetical data representative of computational studies on the cycloaddition reactions of different N-methylindolyne isomers with furan (B31954) and a substituted furan, illustrating how theoretical calculations can predict reactivity and selectivity. nih.gov

| Indolyne Isomer | Diene | Regiochemical Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

| 4,5-Indolyne | Furan | Path A | 19.5 | N/A (Symmetrical) |

| 4,5-Indolyne | Furan | Path B | 19.5 | N/A (Symmetrical) |

| 6,7-Indolyne | 2-Methylfuran | Path A (Proximal) | 16.2 | Proximal Isomer |

| 6,7-Indolyne | 2-Methylfuran | Path B (Distal) | 17.8 | Proximal Isomer |

| 6,7-Indolyne | 2-Cyanofuran | Path A (Proximal) | 21.1 | Distal Isomer |

| 6,7-Indolyne | 2-Cyanofuran | Path B (Distal) | 19.4 | Distal Isomer |

Note: Data is illustrative and based on findings reported in computational studies of indolyne reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug design to correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.govmdpi.com For indole derivatives, QSAR studies have been successfully applied to develop models that predict their activity against various targets, including fungi, bacteria, and cancer cell lines. tandfonline.comtandfonline.comeurjchem.com

The process involves calculating a set of molecular descriptors for a series of indole compounds with known biological activities. mdpi.com These descriptors quantify various physicochemical properties, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological features. symbiosisonlinepublishing.com Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates a selection of these descriptors to the observed activity. tandfonline.comeurjchem.comnih.gov

For example, a QSAR study on indole derivatives as antifungal agents against Candida albicans utilized descriptors calculated using DFT and specialized software. tandfonline.comtandfonline.comnih.gov The resulting model could predict the antifungal activity based on specific descriptors related to atomic charges and molecular shape. tandfonline.comnih.gov Such models are validated internally (e.g., cross-validation, q²) and externally using a test set of compounds to ensure their predictive power. mdpi.commdpi.com A validated QSAR model can then be used to screen virtual libraries of novel indole compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Indole Derivatives This table showcases typical descriptors and their coefficients that might be found in a hypothetical MLR-based QSAR equation for predicting the anti-tuberculosis activity of indole analogs.

| Descriptor Type | Descriptor Name | Description | Coefficient in QSAR Equation | Correlation |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.45 | Negative |

| Topological | Wlambda1.unity | A specific 3D-MoRSE descriptor | +1.20 | Positive |

| Quantum-Chemical | TNC | Total Negative Charges on the molecule | -0.89 | Negative |

| Constitutional | MW | Molecular Weight | +0.15 | Positive |

| Geometrical | V | Molecular Volume | -0.25 | Negative |

Note: This table is a representative example based on common practices in QSAR studies. eurjchem.comsymbiosisonlinepublishing.comnih.gov The equation would be in the form: Activity = C₀ + C₁(Descriptor₁) + C₂(Descriptor₂) + ...

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. nih.gov For indole derivatives, including this compound, docking studies can predict binding affinities (scoring functions) and visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex. nih.govnih.govnih.gov

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). The ligand's conformation is then systematically sampled within the protein's active site. A scoring function estimates the binding energy for each pose, with lower energy values typically indicating more favorable binding. nih.gov

Docking studies on indole-based compounds have provided critical insights into their inhibitory mechanisms against various enzymes. For instance, docking of indole derivatives into the active site of Hepatitis C NS5B polymerase has helped identify key amino acid residues that the indole scaffold interacts with, thereby preventing viral replication. Similarly, studies on indole-based sulfonamides targeting the JAK-3 protein in cancer pathways have used docking to predict binding modes and affinities, correlating these findings with observed anti-cancer activity. nih.gov These studies consistently show the indole nitrogen acting as a hydrogen bond donor and the aromatic rings participating in pi-pi or pi-alkyl interactions with residues in the binding pocket. nih.govnih.gov

Table 3: Representative Molecular Docking Results for an Indole Derivative This table provides a hypothetical summary of a molecular docking simulation of this compound with a protein kinase target, detailing the predicted binding energy and key interactions.

| Parameter | Value / Description |

| Protein Target | Janus Kinase 3 (JAK-3) |

| PDB ID | 4A02 (Hypothetical) |

| Ligand | This compound |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.9 |

| Key Interacting Residues | |

| Hydrogen Bond (Donor) | Indole N-H with backbone C=O of Leu905 |

| Hydrogen Bond (Acceptor) | Amine -NH₂ with side chain of Asp910 |

| Pi-Alkyl Interaction | Indole ring with side chain of Val836 |

| Pi-Pi Stacking | Indole ring with side chain of Phe958 |

Note: The data is illustrative, based on typical interactions observed in docking studies of indole derivatives with protein kinases. nih.gov

Biological and Medicinal Chemistry Research

Investigation of Biological Activities

The indole (B1671886) nucleus is a privileged scaffold in the development of anticancer agents, and modifications at the 7-position have yielded compounds with notable anti-proliferative effects. Research into derivatives of (1H-Indol-7-YL)methanamine explores mechanisms such as the disruption of cellular division and the induction of programmed cell death.

Derivatives featuring a heterocyclic ring at the 7-position of the indole core have been shown to be potent inhibitors of tubulin polymerization. ebi.ac.ukmdpi.com By interfering with the assembly of microtubules, which are essential for cell division, these compounds can halt the cell cycle, thereby inhibiting cancer cell proliferation. For instance, certain 7-heterocyclyl-1H-indole derivatives induce a G2/M phase arrest in the cell cycle. ebi.ac.uk This mechanism is a key strategy in cancer chemotherapy.

The induction of apoptosis, or programmed cell death, is another critical mechanism for anticancer agents. While not specific to 7-aminomethyl derivatives, the broader class of indole-based compounds has been shown to initiate apoptosis through various pathways. nih.gov One such pathway involves the inhibition of anti-apoptotic proteins like Bcl-2. researchgate.net Other indole derivatives have been found to act as caspase-3 activators, directly engaging the cellular machinery responsible for apoptosis. nih.gov

The anticancer potential of 7-substituted indole derivatives has been evaluated against a variety of human cancer cell lines. These studies are crucial for determining the potency and selectivity of new compounds. For example, 7-heterocyclyl-1H-indole derivatives have demonstrated potent, low nanomolar inhibition against the NCI/ADR-RES multidrug-resistant cell line. ebi.ac.uk

Substituted 3-amino-1H-7-azaindole, a structural analog, has shown significant anti-proliferative activity against several cancer cell lines. nih.gov Similarly, other 7-heterocyclyl-1H-indole derivatives have been effective against breast cancer (MCF-7), glioblastoma (U87MG), and liver cancer (HepG2) cells. ebi.ac.uknih.gov Furthermore, novel 7-azaindole derivatives were developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and effectively suppressed the proliferation of hepatocellular carcinoma (HuH-7) and breast cancer (MDA-MB-453) cells. nih.gov

| Derivative Class | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| 7-Heterocyclyl-1H-indoles | MCF-7 (Breast) | Potent growth inhibition (IC50 in 150–350 nM range) | mdpi.com |

| 7-Heterocyclyl-1H-indoles | U87MG (Glioblastoma) | Potent inhibition at nanomolar concentrations | ebi.ac.uk |

| 7-Heterocyclyl-1H-indoles | NCI/ADR-RES (Multidrug Resistant) | Inhibition at low nanomolar concentrations | ebi.ac.uk |

| 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | IC50 value of 3.7 μmol/L | nih.gov |

| 3-Amino-1H-7-azaindole derivative | HepG2 (Liver) | IC50 value of 8.0 μmol/L | nih.gov |

| 7-Azaindole derivatives | HuH-7 (Hepatocellular Carcinoma) | Effective suppression of proliferation | nih.gov |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole derivatives, including those substituted at the 7-position, have been explored for their potential to combat pathogenic bacteria and fungi.

Research has demonstrated that simple derivatives of the 7-substituted indole scaffold possess significant antibacterial and antivirulence properties. For example, 7-hydroxyindole exhibits potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. nih.gov This compound was shown to inhibit biofilm formation and also eradicate mature biofilms. nih.gov

Another related compound, 7-benzyloxyindole, was found to attenuate the virulence of Staphylococcus aureus without affecting its growth. researchgate.net This antivirulence approach may reduce the likelihood of resistance development. Treatment with 7-benzyloxyindole made S. aureus more susceptible to killing by hydrogen peroxide and human whole blood. researchgate.net The broader class of indole derivatives has also been widely investigated for activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. nih.govnih.gov

Certain 7-substituted indole derivatives have shown promising efficacy against fungal pathogens. Candida albicans, an opportunistic fungal pathogen, is a major cause of infections, particularly in immunocompromised individuals. Its ability to form biofilms and transition between yeast and hyphal forms is crucial to its virulence. nih.govnih.gov

Studies have revealed that 7-benzyloxyindole is a potent inhibitor of C. albicans biofilm formation, showing greater effectiveness than the conventional antifungal agent fluconazole at similar concentrations. nih.govnih.gov It also effectively inhibits the formation of hyphae, a key virulence factor. nih.govnih.gov Further investigation into its mechanism revealed that 7-benzyloxyindole downregulates the expression of several genes related to hyphal formation and biofilm development, such as ALS3, ECE1, and HWP1. nih.govnih.gov

| Derivative | Microorganism | Observed Effect | Source |

|---|---|---|---|

| 7-Hydroxyindole | Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity; eradicates mature biofilms. | nih.gov |

| 7-Benzyloxyindole | Staphylococcus aureus | Attenuates virulence, inhibits hemolytic ability, increases susceptibility to H2O2. | researchgate.net |

| 7-Benzyloxyindole | Candida albicans | Inhibits biofilm and hyphal formation; downregulates virulence genes. | nih.govnih.gov |

Antimicrobial Activity

Antitubercular Investigations

The indole framework is a recurring motif in compounds investigated for antitubercular properties. nih.goveurekaselect.com The rise of drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of novel therapeutic agents. nih.gov A diverse range of functionalized indole derivatives have demonstrated activity against MTB. nih.govresearchgate.net

Research into indolizine derivatives, which are structurally related to indoles, has shown that substitutions on the core structure significantly impact antitubercular activity. For instance, a study on 7-substituted indolizines found that a polar formyl group at the 7-position resulted in better activity compared to a nonpolar methyl group, suggesting the importance of this position for molecular interactions. nih.gov One such compound with a formyl group at the seventh position and a bromo-substituted benzoyl moiety at the third position exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against the H37Rv strain of MTB. nih.gov Furthermore, indole-2-carboxamides have been identified as a potent class of antitubercular agents, with some derivatives showing high activity against drug-sensitive MTB strains. rsc.org

Table 1: Antitubercular Activity of Selected Indole-Related Derivatives

| Compound Class | Specific Derivative Example | Target Strain | Activity (MIC) |

|---|---|---|---|

| Indolizine | 7-formyl, 3-(4-bromobenzoyl)indolizine | M. tuberculosis H37Rv | 4 µg/mL nih.gov |

| Indolizine | 7-formyl, 3-(4-bromobenzoyl)indolizine | MDR M. tuberculosis | 32 µg/mL nih.gov |

| Indole-2-carboxamide | Compound 8g (N-rimantadine derivative) | M. tuberculosis H37Rv | 0.32 µM rsc.org |

Neurological and Psychiatric Disorder Research

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin has made it a prime scaffold for designing compounds targeting the central nervous system (CNS). pcbiochemres.comnih.gov

Serotonin Receptor Modulation (Agonism, Antagonism, Reuptake Inhibition)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are critical targets for treating a range of psychiatric disorders, including depression and anxiety. nih.gov Indole derivatives have been extensively studied as modulators of these receptors.

Agonism and Antagonism: The position of substituents on the indole ring is crucial for affinity and selectivity towards different 5-HT receptor subtypes. For example, studies on α-methyltryptamine derivatives showed that alkyl substitution at the C7 position could enhance affinity for the 5-HT2 receptor. nih.gov Specifically, N1-n-propyl-5-methoxy-α-methyltryptamine was found to be a highly selective 5-HT2 agonist. nih.gov Other research has focused on developing potent and selective antagonists for various 5-HT receptors. A series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives were designed as highly potent 5-HT6 receptor antagonists, with some compounds showing potential pro-cognitive and antidepressant-like properties in animal models. nih.gov

Reuptake Inhibition: Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants. nih.gov Indole-based structures have been explored for this mechanism. While many studies focus on complex derivatives, the core indole moiety is a key feature. For instance, certain indolylcyclohexylamines have been reported as potent and selective serotonin reuptake inhibitors. nih.gov

Table 2: Serotonin Receptor Binding Affinities of Selected Indole Derivatives

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Activity |

|---|---|---|---|

| N1-n-propyl-5-methoxy-α-methyltryptamine | 5-HT2 | 12 nM nih.gov | Agonist |

| N1-n-propyl-5-methoxy-α-methyltryptamine | 5-HT1A | 7100 nM nih.gov | Agonist |

| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (Compound 25) | 5-HT6 | Not specified, but potent | Antagonist nih.gov |

| D2AAK5 (an arylpiperazine indole derivative) | 5-HT1A | Not specified, but shows affinity | Ligand nih.govmdpi.com |

Dopamine Receptor Studies

Dopamine receptors are key targets for treating psychosis and other neurological conditions. pcbiochemres.com Indole-based compounds have been investigated as ligands for various dopamine receptor subtypes. For example, certain indolin-2-one derivatives have been synthesized and tested for their binding affinity to D2, D3, and D4 receptors. nih.gov One derivative, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, demonstrated remarkable affinity and selectivity for the D4 receptor, with a Kᵢ value of 0.5 nM. nih.gov This highlights the potential for the indole scaffold to be modified to create highly selective ligands for specific dopamine receptor subtypes.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. mayoclinic.org Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov

The indole nucleus has proven to be a valuable scaffold for developing MAO inhibitors. nih.gov A study of various indole and isatin analogues showed them to be reversible and competitive MAO inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) analysis revealed that the planarity of substituents at the C2 and C3 positions of the indole ring was important for selective MAO-A inhibition. nih.gov In another study, a series of indole-5-carboxamides were discovered to be highly potent, selective, and reversible inhibitors of MAO-B. acs.org The most potent compound in this series, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, inhibited human MAO-B with a subnanomolar potency (IC₅₀ of 0.227 nM) and was over 5700-fold selective versus MAO-A. acs.org

Table 3: MAO Inhibition by Selected Indole Derivatives

| Compound | Enzyme Target | Potency (IC₅₀) | Selectivity |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) | Human MAO-B | 0.227 nM acs.org | >5700-fold vs MAO-A acs.org |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) | Human MAO-A | >1300 nM acs.org | N/A |

Antidepressant-like Effects

The modulation of serotonin and dopamine systems, along with MAO inhibition, suggests that indole derivatives may possess antidepressant properties. nih.gov In vivo studies support this potential. For instance, novel indole-bearing azetidinone derivatives have been synthesized and evaluated for antidepressant activity using the forced swim test in animal models. researchgate.net Certain derivatives showed a significant percentage decrease in immobility duration, indicating an antidepressant-like effect. researchgate.net Additionally, 5-HT6 receptor antagonists based on an indole scaffold have demonstrated antidepressant-like properties in the forced swim test in rats. nih.gov

Enzyme Inhibition Studies

Beyond MAO, the indole scaffold is integral to the design of inhibitors for various other enzymes. The versatility of the indole ring allows it to interact with the active sites of numerous enzymes, making it a "privileged structure" in drug discovery. nih.goveurekaselect.com For example, in the context of antitubercular research, indole-based compounds have been designed to inhibit specific mycobacterial enzymes, such as the enoyl-acyl carrier protein (ACP) reductase (InhA), which is crucial for fatty acid synthesis in the bacterium. nih.gov The broad applicability of indole derivatives as enzyme inhibitors continues to be an active and promising area of medicinal chemistry research. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one |

| 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline |

| 5-hydroxytryptamine (Serotonin) |

| Indole Propionic Acid |

| Isoniazid |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide |

| N1-n-propyl-5-methoxy-α-methyltryptamine |

Other Pharmacological Activities

The this compound scaffold is a component of molecules investigated for a wide array of pharmacological effects, reflecting the broad utility of the indole ring system in medicinal chemistry.

Antiviral Activity : Indole derivatives have been designed and synthesized to combat various viral infections. For example, a novel class of indazole-containing compounds, which are structural isomers of indoles, has shown potent anti-influenza activities by targeting the interaction between viral polymerase subunits PA and PB1. Mechanistic studies confirmed that these compounds can disrupt critical protein-protein interactions necessary for viral replication.

Anti-inflammatory Activity : The indole nucleus is found in compounds with anti-inflammatory properties. Research on imidazole alkaloids, which share a heterocyclic nature with indoles, has shown that these compounds can inhibit edema induced by various agents and reduce leukocyte migration and the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Antioxidant Activity : Several studies have focused on the antioxidant potential of indole derivatives. Certain 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives have demonstrated significant antioxidant activity, evaluated through methods like DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Quantum chemical calculations have also been used to analyze the hydrogen-donating ability of these molecules, which is crucial for their free radical scavenging effects.

Antimalarial Activity : The indole scaffold is a key feature in the development of new antimalarial agents. Research has led to the identification of N-acetamide indoles that target the Plasmodium falciparum cation-transporting ATPase PfATP4, an essential protein for the parasite. Furthermore, other complex indole derivatives have been shown to act as schizonticidal agents, disrupting the red blood cell invasion by the P. berghei parasite.

Antidiabetic Activity : Indole alkaloids and their synthetic derivatives are explored for their potential in managing diabetes. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.

Neuroprotective Activity : The neuroprotective potential of indole-based compounds is a significant area of research, particularly for age-related neurodegenerative diseases. Derivatives have been designed to possess antioxidant properties, chelate metal ions, and disaggregate amyloid-β plaques. Studies using neuroblastoma cell lines have shown that synthetic indole-phenolic compounds can protect against oxidative stress-induced cytotoxicity and reduce the formation of reactive oxygen species (ROS).

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more effective therapeutic agents.

Positional Isomerism and Substituent Effects on Biological Activity

Similarly, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, the position of substituent groups was found to be critical. The SAR analysis indicated that the 1H-indazole scaffold is essential for activity, and modifications at the 4- and 6-positions largely dictate the inhibitory potency. For antiviral compounds targeting influenza, phenyl substitutions on a thiourea segment were found to be superior to benzyl substitutions, and 4-substituted phenyl rings yielded better activity.

Table 1: Effect of Linkage Position on Anti-HIV Activity of Bisindoles This table is interactive. Click on the headers to sort.

| Linkage Position | Binding Affinity (IC50, µM) | Cell-Cell Fusion (EC50, µM) |

|---|---|---|

| 6–6′ | 0.45 | 0.96 |

| 5–6′ | 1.2 | >20 |

| 6–5′ | 1.8 | 4.1 |

| 5–5′ | 1.4 | 12 |

Data derived from studies on indole-based HIV-1 fusion inhibitors.

Rational Design of Analogs for Enhanced Potency and Selectivity

Rational drug design involves modifying a lead compound to improve its pharmacological profile. Based on initial SAR findings, researchers can design new analogs with enhanced potency and selectivity. For example, starting from stobadine, a known antioxidant, over 70 new derivatives were synthesized by modifying the indole core with electron-donating substitutions and other groups. This led to new pyridoindole compounds with significantly enhanced antioxidant and neuroprotective activities, while also reducing side effects by eliminating undesired α1-adrenolytic activity. This targeted approach resulted in compounds that were effective at concentrations one to two orders of magnitude lower than the parent molecule.

Pharmacophore Modeling and Drug Design

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model can then be used for virtual screening of compound libraries to find new potential drugs or to guide the design of novel molecules. For 1H-indazole-based IDO1 inhibitors, molecular docking studies helped to understand the interactions between the inhibitors and the enzyme's active site. The model showed that effective interactions with the heme iron and key hydrophobic pockets were necessary for potent inhibition, providing a roadmap for designing future inhibitors. This computational approach is integral to modern drug discovery, allowing for the prioritization of molecules for synthesis and testing, thereby saving time and resources.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| EX-527 (selisistat) |

| Stobadine |

| Thiourea |

| (1H-indazol-7-yl)methanamine |

Cellular and Molecular Mechanism of Action Studies

Research into derivatives of the (1H-indol-7-yl) scaffold has illuminated several mechanisms of action at the cellular and molecular level. These studies are crucial for understanding how these compounds exert their pharmacological effects.

Receptor Binding Affinity Studies

Derivatives featuring a 1,7-annelated indole core, a structure closely related to this compound, have demonstrated significant and selective binding to specific neurotransmitter receptors. A primary example is Cilansetron, a potent and selective 5-HT₃ receptor antagonist. drugbank.com Receptor binding studies have shown that these 1,7-annelated indole derivatives exhibit a high affinity for 5-HT₃ receptors. openaccessjournals.com The binding affinity of these compounds is a key determinant of their potency and pharmacological profile. For instance, some indole derivatives have also been investigated for their affinity towards dopamine D2 and D3 receptors. nih.govresearchgate.net

Table 1: Receptor Binding Profile of Cilansetron

| Receptor Target | Binding Affinity (Ki) | Selectivity Profile |

|---|

Pathway Modulation Investigations

The therapeutic effects of (1H-indol-7-yl) derivatives are often rooted in their ability to modulate critical cellular signaling pathways. As antagonists of the 5-HT₃ receptor, compounds like Cilansetron directly interfere with the serotonin signaling pathway. wikipedia.org The 5-HT₃ receptor is a ligand-gated ion channel permeable to cations such as Na⁺, K⁺, and Ca²⁺, and its activation leads to rapid neuronal depolarization. nih.gov By blocking this receptor, these antagonists inhibit the activation of these channels, thereby modulating the enteric nervous system. drugbank.com This mechanism is central to regulating visceral pain, colonic transit, and gastrointestinal secretions, processes that are key to the pathophysiology of conditions like irritable bowel syndrome (IBS). drugbank.comnih.gov

Furthermore, research on other indole scaffolds has shown their capacity to modulate inflammatory pathways. Studies have demonstrated that certain indole derivatives can exert anti-inflammatory effects by inhibiting signaling pathways related to NF-κB, MAPKs, and PI3K/Akt, and by upregulating anti-inflammatory cytokines. nih.govresearchgate.net This suggests a broader potential for indole-based compounds to influence key cellular processes beyond neurotransmission.

In Vitro and In Vivo Efficacy Studies

The biological activity of derivatives based on the (1H-indol-7-yl) structure has been validated through a range of preclinical efficacy studies.

In Vitro studies have confirmed the high potency of these compounds. For example, Cilansetron demonstrated competitive antagonism at 5-HT₃ receptors with a potency reported to be ten times greater than that of the established antiemetic drug, Ondansetron. openaccessjournals.com In a different therapeutic context, novel 6,7-annulated indole compounds were tested for their effectiveness against murine L1210 tumor cell proliferation in vitro. researchgate.netiiarjournals.org These studies showed that most of the tested compounds inhibited the metabolic activity of the leukemic cells in a time- and concentration-dependent manner, with some inducing DNA cleavage, suggesting an apoptotic pathway. researchgate.net

In Vivo studies have further substantiated these findings. In a preclinical model known as the von Bezold–Jarisch reflex test conducted in rats, oral administration of Cilansetron was found to be active at a dose six times lower than that of Ondansetron. openaccessjournals.com In human studies with healthy volunteers, Cilansetron was observed to affect colonic motility, specifically by increasing phasic contractile activity in the sigmoid colon, an action that can impede transit and improve stool consistency. openaccessjournals.comnih.gov

Table 2: Summary of Preclinical Efficacy Findings

| Study Type | Model / System | Key Findings | Reference |

|---|---|---|---|

| In Vitro | 5-HT₃ Receptor Assay | Showed competitive antagonism 10x more potent than Ondansetron. | openaccessjournals.com |

| In Vitro | L1210 Leukemia Cells | Inhibited metabolic activity and induced DNA fragmentation. | researchgate.net |

| In Vivo | von Bezold–Jarisch Reflex (Rats) | Orally active at a dose 6x lower than Ondansetron. | openaccessjournals.com |

Pharmaceutical Development and Preclinical Evaluation

The this compound scaffold is a valuable entity in the pipeline of drug discovery and development, serving both as a foundational chemical structure and a precursor to targeted therapeutics.

Role as Pharmaceutical Precursors and Building Blocks

The indole ring system is widely regarded as a privileged scaffold in drug design due to its structural versatility and its presence in many marketed drugs. nih.govresearchgate.netnih.gov The this compound moiety, in particular, provides a synthetically useful handle—the primary amine—which allows for the straightforward construction of a diverse library of derivatives through reactions such as acylation, alkylation, and reductive amination. This chemical tractability enables medicinal chemists to systematically modify the core structure to optimize pharmacological properties. The synthesis of complex 6,7-annulated-4-substituted indoles from a simpler tribromoindole precursor highlights the utility of the indole core in building novel chemical entities with potential therapeutic value. researchgate.netiiarjournals.org

Investigational Therapeutic Applications

The primary investigational application for derivatives of the 1,7-annelated indole scaffold, such as Cilansetron, has been in the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). drugbank.comopenaccessjournals.com The mechanism of 5-HT₃ receptor antagonism is well-suited for addressing the symptoms of this disorder, including abdominal pain and urgency. wikipedia.org

Beyond gastrointestinal disorders, the broader class of 5-HT₃ antagonists is the gold standard for managing nausea and vomiting, especially that induced by cancer chemotherapy. wikipedia.orgnih.gov The versatility of the indole scaffold is further demonstrated by the wide range of biological activities reported for its derivatives, pointing to additional therapeutic avenues for compounds based on the (1H-indol-7-yl) core. These potential applications, supported by preclinical research on various indole compounds, include:

Oncology : Indole derivatives have been shown to possess anticancer properties. biolmolchem.comnih.govencyclopedia.pub

Infectious Diseases : The indole scaffold has been explored for developing novel anti-tubercular agents. nih.gov

Inflammatory Conditions : Certain indole derivatives exhibit anti-inflammatory activity. nih.govresearchgate.net

This broad therapeutic potential underscores the importance of the this compound structure as a starting point for the development of new medicines.

Applications in Materials Science and Chemical Biology

Development of Novel Indole-Based Materials

The indole (B1671886) nucleus is increasingly being incorporated into advanced materials due to its favorable electronic and photophysical characteristics. The ability to functionalize the indole ring at various positions allows for the fine-tuning of these properties, leading to materials with specific functionalities.

Optoelectronic Materials

Indole derivatives are being explored for their potential in optoelectronic devices, which rely on the interaction of light and electrical fields. The electron-donating nature of the indole ring makes it a suitable component in organic semiconductors and other materials used in organic electronics. While specific studies on (1H-Indol-7-YL)methanamine in this context are not extensively documented, the broader class of indole-containing compounds has shown promise. For instance, the synthesis of organic electronic materials from substituted indoles has been a subject of research, aiming to create novel compounds with favorable electronic properties. The strategic modification of the indole scaffold is a key approach in developing new organic semiconducting materials for various applications.

Organic Electroluminescent Materials

Organic electroluminescent materials are crucial components of organic light-emitting diodes (OLEDs). The development of efficient and stable materials is a primary focus of research in this area. Quinoxaline dyes, which can be combined with other heterocyclic cores like indole, have found applications as electroluminescent materials. semanticscholar.org The incorporation of indole moieties into larger conjugated systems can influence the photophysical properties, such as emission color and efficiency, of the resulting materials. semanticscholar.org The design and synthesis of novel indole derivatives continue to be an active area of investigation for creating advanced electroluminescent materials.

Non-linear Optical Chromophores

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, have applications in telecommunications, optical computing, and other photonic technologies. Push-pull chromophores, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, are a common design for second-order NLO materials. The indole moiety serves as an effective electron donor in such systems.

Research has demonstrated that indole-containing chromophores can exhibit significant second-order NLO responses, in some cases superior to their aniline-based counterparts, while also offering the advantage of a blue-shifted absorption spectrum. acs.org The synthesis of D—π—A chromophores with an indole donor and a tricyanofuranyl acceptor has been reported, showing large first hyperpolarizability values. semanticscholar.org The substitution pattern on the indole ring can influence the NLO properties of the resulting chromophore. A computational and experimental study on Indole-7-carboxaldehyde highlighted its potential for good NLO behavior, suggesting that 7-substituted indoles can be valuable in this field. researchgate.net

Below is a table summarizing the properties of representative indole-based NLO chromophores from the literature.

| Chromophore Structure | Donor Group | Acceptor Group | π-Bridge | Key Findings |

| Indole-vinylene-tricyanofuran | Indole | Tricyanofuran | Vinylene | Exhibits a significant intramolecular charge-transfer (ICT) absorption band and shows positive solvatochromism. semanticscholar.org |

| Indole-divinylquinoxalinone-tricyanofuran | Indole | Tricyanofuran | Divinyl quinoxalinone | Demonstrates a large first hyperpolarizability (µβ value of ~13000∙10-48 esu), indicating a strong NLO response. The elongation of the π-bridge enhances the NLO properties. semanticscholar.org |

| Various indole-based push-pull chromophores with different acceptors and π-bridges | Indole | Various | Various | These chromophores show similar or superior optical nonlinearity compared to analogous aniline-based systems and have the benefit of blue-shifted absorption. acs.org |

Chemical Probes and Biological Tool Compounds

This compound and its derivatives are valuable scaffolds for the development of chemical probes and biological tool compounds. The aminomethyl group at the 7-position provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or reactive groups, without significantly altering the core indole structure's interaction with biological targets.

The synthesis of 7-substituted indole analogues has been pursued to investigate receptor binding sites. For example, a series of 5-, 6-, and 7-alkylated indoles have been synthesized to map the melatonin (B1676174) receptor, providing a deeper understanding of the receptor's structure and function. Such studies are crucial for the design of new therapeutic agents. 7-Azaindole, an analogue of the indole core of tryptophan, is utilized as an optical probe to study protein structure and dynamics due to its favorable photophysical properties, including red-shifted absorption and emission compared to tryptophan. acs.org This highlights the utility of modified indoles as sensitive reporters of their local environment in biological systems.

Advanced Functional Molecules

This compound is a key precursor for the synthesis of more complex and advanced functional molecules. semanticscholar.org The primary amine functionality allows for a wide range of chemical transformations, enabling the construction of larger, multi-component systems.

One notable application is in the synthesis of bis-indole derivatives. semanticscholar.org 7-Aminomethylindole can be reacted with various linking agents to form symmetrical and unsymmetrical bis-indoles with amide, imine, or amine linkages. semanticscholar.org These larger molecules can possess unique biological activities or material properties. The development of flexible and efficient synthetic routes to highly functionalized 7-aminoindoles from other precursors further underscores the importance of this structural motif in medicinal chemistry and alkaloid research. nih.gov The ability to introduce a variety of substituents at the 7-position of the indole ring through methods like chelation-assisted metallocarbenoid C–H bond functionalization opens up avenues for creating a diverse library of indole derivatives for various applications. researchgate.net

Q & A

What are the most reliable synthetic methodologies for (1H-Indol-7-YL)methanamine, and how do reaction conditions influence yield and purity?

Basic Research Focus

this compound is typically synthesized via reductive amination using indole-7-carbaldehyde as a starting material. A common method involves reacting the aldehyde with a primary amine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) . Key considerations include:

- Stoichiometric ratios : Excess NaBH(OAc)₃ (2.0 equiv.) ensures complete reduction of the imine intermediate.

- Solvent choice : DCE minimizes side reactions compared to polar solvents like methanol.

- Workup : Acidic extraction (e.g., HCl) isolates the amine as a hydrochloride salt, improving purity.

Yield optimization requires monitoring pH and temperature, as deviations can lead to byproducts like over-alkylated indoles.

How can advanced NMR and HRMS techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Focus

Structural confirmation of this compound derivatives relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) :

- NMR assignments :

- The indolic NH proton (δ 10.5–11.5 ppm) and methylene protons (δ 3.5–4.0 ppm) are diagnostic.

- Aromatic protons in the indole ring (δ 6.5–7.5 ppm) confirm substitution patterns .

- HRMS validation : Experimental m/z values must match theoretical calculations within 5 ppm error. For example, compound 38 (C₂₀H₂₁ClFN₃O) showed [M+H]⁺ at 398.1432 (calc. 398.1435) .

Discrepancies in coupling constants or unexpected peaks may indicate regioisomeric impurities, necessitating 2D NMR (e.g., COSY, NOESY) for resolution.

What strategies are employed to evaluate the biological activity of this compound in serotonin receptor studies?

Advanced Research Focus

this compound derivatives are studied as functionally selective serotonin 2C (5-HT₂C) receptor ligands. Key methodologies include:

- Radioligand binding assays : Competitivity against [³H]-mesulergine quantifies receptor affinity (Kᵢ values).

- Functional selectivity : Intracellular calcium mobilization assays (via FLIPR) differentiate agonist vs. antagonist behavior .

- SAR analysis : Modifying the cyclopropylmethylamine moiety (e.g., compound 38 ) enhances selectivity over 5-HT₂A/2B receptors. Contradictory results in efficacy (e.g., partial vs. full agonism) may arise from assay conditions (e.g., cell line variability) or pharmacokinetic factors.

How can computational modeling predict the binding modes of this compound derivatives with biological targets?

Advanced Research Focus

Molecular docking and molecular dynamics (MD) simulations are critical for rational drug design:

- Docking protocols : AutoDock Vina or Schrödinger Glue predicts interactions with 5-HT₂C receptor homology models. The indole ring often occupies a hydrophobic pocket, while the methanamine group forms hydrogen bonds with Asp134 .

- Free energy calculations : MM/GBSA estimates binding affinities, identifying derivatives with improved ΔG values.

- Limitations : False positives may occur due to receptor flexibility; experimental validation (e.g., mutagenesis) is essential.

How do researchers address contradictions in spectral data or biological activity profiles of this compound analogs?

Advanced Research Focus

Contradictions arise from:

- Spectral overlaps : Similar chemical shifts in NMR (e.g., indole C3 vs. C7 substituents) are resolved via isotopic labeling (¹⁵N/¹³C) or NOE correlations .

- Biological variability : Inconsistent IC₅₀ values across studies may stem from assay parameters (e.g., cell membrane composition, receptor density). Meta-analyses using standardized protocols (e.g., NIH Psychoactive Drug Screening Program) improve reproducibility .

- Stereochemical ambiguity : Chiral HPLC or SFC separates enantiomers (e.g., compound (+)-40 with [α]ᴅ²⁵ = +10.0° in D₂O) to assess stereospecific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.